molecular formula C16H21NO4 B12109722 1-[2-(2,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid

1-[2-(2,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid

Cat. No.: B12109722
M. Wt: 291.34 g/mol
InChI Key: YUDRMWBCXRPUKU-UHFFFAOYSA-N
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Description

1-[2-(2,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

The synthesis of 1-[2-(2,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic acid involves multiple steps, typically starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions . Industrial production methods may involve the use of catalysts to enhance yield and efficiency. Specific reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in the successful synthesis of this compound .

Chemical Reactions Analysis

1-[2-(2,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(2,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[2-(2,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic acid can be compared with other piperidine derivatives, such as:

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

1-[2-(2,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C16H21NO4/c1-11-3-4-12(2)14(9-11)21-10-15(18)17-7-5-13(6-8-17)16(19)20/h3-4,9,13H,5-8,10H2,1-2H3,(H,19,20)

InChI Key

YUDRMWBCXRPUKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)N2CCC(CC2)C(=O)O

Origin of Product

United States

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